molecular formula C6H11BrZn B8310725 Cyclohexylzinc bromide solution, 0.5M in THF

Cyclohexylzinc bromide solution, 0.5M in THF

Cat. No.: B8310725
M. Wt: 228.4 g/mol
InChI Key: PVURAUIMVICLOH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexylzinc(II) bromide is an organozinc compound with the molecular formula C6H11ZnBr. It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylzinc(II) bromide can be synthesized through the reaction of cyclohexylmagnesium bromide with zinc bromide in an anhydrous environment. The reaction is typically carried out in a solvent such as THF to stabilize the organozinc compound. The general reaction is as follows:

C6H11MgBr+ZnBr2C6H11ZnBr+MgBr2\text{C}_6\text{H}_{11}\text{MgBr} + \text{ZnBr}_2 \rightarrow \text{C}_6\text{H}_{11}\text{ZnBr} + \text{MgBr}_2 C6​H11​MgBr+ZnBr2​→C6​H11​ZnBr+MgBr2​

Industrial Production Methods: In an industrial setting, the production of Cyclohexylzinc bromide solution, 0.5M in THF involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent decomposition of the organozinc compound. The use of automated systems and inert atmosphere techniques are common to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylzinc(II) bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It is also involved in the formation of carbon-carbon bonds through reactions with various electrophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexylzinc(II) bromide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds. Its reactivity makes it a valuable reagent in the synthesis of complex molecules.

    Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using Cyclohexylzinc bromide solution, 0.5M in THF can have biological and medicinal relevance.

    Industry: In the pharmaceutical and agrochemical industries, this compound is used to synthesize intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of Cyclohexylzinc bromide solution, 0.5M in THF in cross-coupling reactions involves the transfer of the cyclohexyl group to the electrophile, facilitated by a palladium or nickel catalyst. The organozinc compound acts as a nucleophile, attacking the electrophilic carbon in the halide, leading to the formation of a new carbon-carbon bond. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Uniqueness: Cyclohexylzinc(II) bromide is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This can influence the reactivity and selectivity of the compound in various synthetic applications .

Properties

Molecular Formula

C6H11BrZn

Molecular Weight

228.4 g/mol

IUPAC Name

zinc;cyclohexane;bromide

InChI

InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

PVURAUIMVICLOH-UHFFFAOYSA-M

Canonical SMILES

C1CC[CH-]CC1.[Zn+2].[Br-]

Origin of Product

United States

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